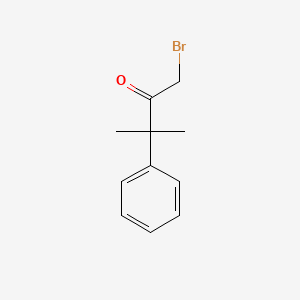
1-Brom-3-methyl-3-phenylbutan-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-methyl-3-phenylbutan-2-one is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.13 g/mol . It is a brominated ketone, characterized by the presence of a bromine atom, a phenyl group, and a methyl group attached to a butanone backbone. This compound is of interest in various fields of research and industry due to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-methyl-3-phenylbutan-2-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-methyl-3-phenylbutan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-3-phenylbutan-2-one using bromine or hydrobromic acid in the presence of a catalyst . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-3-methyl-3-phenylbutan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methyl-3-phenylbutan-2-ol.
Reduction Reactions: The compound can be reduced to 3-methyl-3-phenylbutan-2-ol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield corresponding carboxylic acids or other oxidized derivatives depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents employed.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-methyl-3-phenylbutan-2-one involves its reactivity as a brominated ketone. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating substitution reactions. The phenyl and methyl groups influence the compound’s reactivity and stability, making it a versatile intermediate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-methyl-3-phenylbutan-2-one can be compared with similar compounds such as:
1-Bromo-3-methylbutane: Lacks the phenyl group, making it less reactive in certain substitution reactions.
3-Methyl-3-phenylbutan-2-one: Lacks the bromine atom, making it less reactive towards nucleophiles.
1-Bromo-3-phenylpropan-2-one: Similar structure but with a different alkyl chain length, affecting its reactivity and applications.
The uniqueness of 1-Bromo-3-methyl-3-phenylbutan-2-one lies in its combination of a bromine atom, a phenyl group, and a methyl group, which collectively contribute to its distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
1-bromo-3-methyl-3-phenylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2,10(13)8-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLIUECECLLPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














